molecular formula C21H12Br2N4O4 B2923574 (2Z)-2-[(2,1,3-benzoxadiazol-4-yl)imino]-6,8-dibromo-N-[(furan-2-yl)methyl]-2H-chromene-3-carboxamide CAS No. 312920-05-1

(2Z)-2-[(2,1,3-benzoxadiazol-4-yl)imino]-6,8-dibromo-N-[(furan-2-yl)methyl]-2H-chromene-3-carboxamide

Cat. No.: B2923574
CAS No.: 312920-05-1
M. Wt: 544.159
InChI Key: UGFUBNXVDUVKGA-DAFNUICNSA-N
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Description

The compound (2Z)-2-[(2,1,3-benzoxadiazol-4-yl)imino]-6,8-dibromo-N-[(furan-2-yl)methyl]-2H-chromene-3-carboxamide is a complex organic molecule that features a chromene core with various substituents, including benzoxadiazole, dibromo, and furan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2,1,3-benzoxadiazol-4-yl)imino]-6,8-dibromo-N-[(furan-2-yl)methyl]-2H-chromene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a suitable phenol and an aldehyde under acidic conditions.

    Introduction of the Dibromo Substituents: Bromination of the chromene core is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent.

    Attachment of the Benzoxadiazole Group: This step involves the formation of an imine linkage between the chromene core and the benzoxadiazole moiety, typically using a condensation reaction with an amine derivative of benzoxadiazole.

    Incorporation of the Furan Group: The final step involves the attachment of the furan group through an amide bond formation, using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and condensation reactions, as well as automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2,1,3-benzoxadiazol-4-yl)imino]-6,8-dibromo-N-[(furan-2-yl)methyl]-2H-chromene-3-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.

    Reduction: The imine linkage can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The dibromo groups can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted chromenes with various functional groups.

Scientific Research Applications

(2Z)-2-[(2,1,3-benzoxadiazol-4-yl)imino]-6,8-dibromo-N-[(furan-2-yl)methyl]-2H-chromene-3-carboxamide: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a fluorescent probe due to the presence of the benzoxadiazole group.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2,1,3-benzoxadiazol-4-yl)imino]-6,8-dibromo-N-[(furan-2-yl)methyl]-2H-chromene-3-carboxamide involves its interaction with biological macromolecules:

    Molecular Targets: DNA, proteins, and enzymes.

    Pathways Involved: The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also inhibit specific enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(2,1,3-benzoxadiazol-4-yl)imino]-6-bromo-N-[(furan-2-yl)methyl]-2H-chromene-3-carboxamide
  • (2Z)-2-[(2,1,3-benzoxadiazol-4-yl)imino]-6,8-dichloro-N-[(furan-2-yl)methyl]-2H-chromene-3-carboxamide

Uniqueness

The presence of both dibromo and benzoxadiazole groups in (2Z)-2-[(2,1,3-benzoxadiazol-4-yl)imino]-6,8-dibromo-N-[(furan-2-yl)methyl]-2H-chromene-3-carboxamide makes it unique compared to similar compounds

Properties

IUPAC Name

2-(2,1,3-benzoxadiazol-4-ylimino)-6,8-dibromo-N-(furan-2-ylmethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12Br2N4O4/c22-12-7-11-8-14(20(28)24-10-13-3-2-6-29-13)21(30-19(11)15(23)9-12)25-16-4-1-5-17-18(16)27-31-26-17/h1-9H,10H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFUBNXVDUVKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C(=C1)N=C3C(=CC4=CC(=CC(=C4O3)Br)Br)C(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12Br2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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